
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane is an organic compound with the molecular formula C8H17BrO2. It is a brominated ether, which means it contains both bromine and ether functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane can be synthesized through a multi-step process. One common method involves the reaction of 2-bromoethyl methyl ether with 1-bromo-2-methoxyethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
Nucleophilic Substitution: Products include ethers, nitriles, and amines.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Applications De Recherche Scientifique
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(2-methoxyethoxy)-2-methylbutane involves its reactivity with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ether groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a different substitution pattern.
1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene: Contains additional ether groups and an aromatic ring.
1-Bromo-4-{[2-(2-methoxyethoxy)ethoxy]methyl}benzene: Similar structure with different functional groups
Uniqueness
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane is unique due to its specific substitution pattern and the presence of both bromine and ether functional groups. This combination of features makes it a versatile compound in organic synthesis and various research applications.
Propriétés
Formule moléculaire |
C8H17BrO2 |
|---|---|
Poids moléculaire |
225.12 g/mol |
Nom IUPAC |
1-bromo-4-(2-methoxyethoxy)-2-methylbutane |
InChI |
InChI=1S/C8H17BrO2/c1-8(7-9)3-4-11-6-5-10-2/h8H,3-7H2,1-2H3 |
Clé InChI |
XHALIBOUXKINPV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOCCOC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


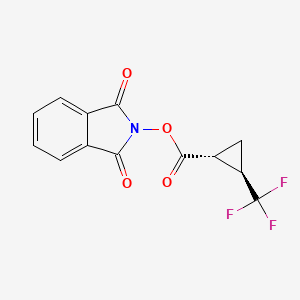
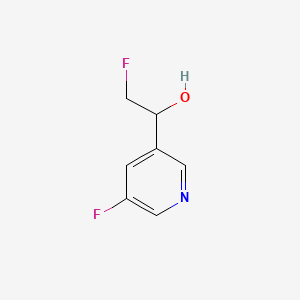
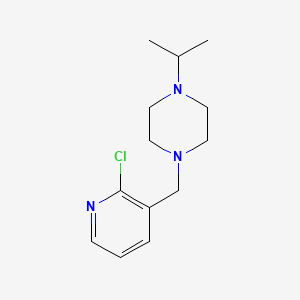



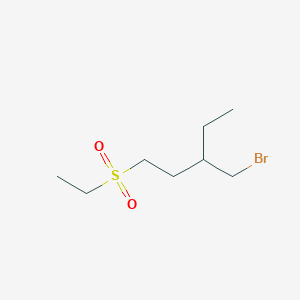
![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)


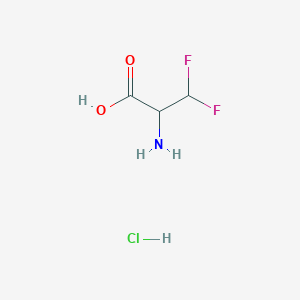
![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)
![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)

